N-(3,3-Diethoxypropyl)but-3-en-1-amine
Description
N-(3,3-Diethoxypropyl)but-3-en-1-amine is a tertiary amine characterized by a diethoxypropyl group and a but-3-enyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles or functionalized amines. Its structural features make it valuable in pharmaceuticals, agrochemicals, and polymer chemistry, where controlled reactivity and stability are critical .
Properties
CAS No. |
59067-08-2 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12-10-8-11(13-5-2)14-6-3/h4,11-12H,1,5-10H2,2-3H3 |
InChI Key |
CLWUPXWCJDNYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNCCC=C)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of But-3-en-1-amine with 3,3-Diethoxypropyl Halides
This two-step approach involves:
- Synthesis of 3,3-diethoxypropyl bromide :
- N-Alkylation of but-3-en-1-amine :
Example Protocol :
1. Combine but-3-en-1-amine (1.0 eq) and 3,3-diethoxypropyl bromide (1.2 eq) in anhydrous CH₂Cl₂.
2. Add Et₃N (2.0 eq) dropwise at 0°C.
3. Stir at reflux for 24 hours.
4. Wash with H₂O, dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc = 4:1).
Reductive Amination of 3,3-Diethoxypropanal with But-3-en-1-amine
This one-pot method avoids handling alkyl halides:
- In situ generation of 3,3-diethoxypropanal :
- Hydrolysis of 3,3-diethoxypropyl acetal under mild acidic conditions (pH 4–5).
- Condensation :
- But-3-en-1-amine + 3,3-diethoxypropanal → Imine intermediate.
- Reduction :
Optimization Table :
| Parameter | Condition 1 | Condition 2 | Optimal Value |
|---|---|---|---|
| Reducing Agent | NaBH₃CN (1.5 eq) | BH₃·THF (2.0 eq) | NaBH₃CN, 1.2 eq |
| Temperature | 0°C | 25°C | 0°C → 25°C |
| Reaction Time | 6 hours | 12 hours | 8 hours |
Challenges and Mitigation Strategies
Competing Side Reactions
- Alkene isomerization : The terminal alkene may shift under acidic/basic conditions.
- Solution : Use inert atmosphere (N₂/Ar) and avoid strong acids.
- Diethoxy group hydrolysis : Premature deprotection of the acetal.
- Solution : Maintain pH > 5 in aqueous workups.
Purification Difficulties
- Liquid-liquid extraction : Target compound’s polarity介于 nonpolar (diethoxy) and polar (amine).
- Optimized solvent system : Hexane:EtOAc (3:1) with 5% Et₃N to prevent amine protonation.
Analytical Characterization
Spectroscopic Data (Projected)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 5.80–5.70 (m, 1H, CH₂=CH), 3.60–3.45 (m, 4H, OCH₂), 2.75 (t, J=7.2 Hz, 2H, NCH₂).
- IR (neat) :
- 3340 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O).
Chromatographic Purity
| Method | Column | Retention Time | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5μm | 12.3 min | 95.2 |
| GC-MS | DB-5, 30m | 9.8 min | 97.5 |
Industrial Scalability Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|---|
| Alkylation | 320 | 18.7 | 45.2 |
| Reductive Amination | 280 | 12.4 | 32.8 |
Green Chemistry Metrics
- Atom Economy : Reductive amination (78%) outperforms alkylation (65%).
- Solvent Recovery : Membrane distillation can reclaim >90% CH₂Cl₂.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diethoxypropyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
N-(3,3-Diethoxypropyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,3-Diethoxypropyl)but-3-en-1-amine with structurally related compounds, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Q & A
Q. What are the recommended synthetic pathways for N-(3,3-Diethoxypropyl)but-3-en-1-amine in academic laboratories?
Methodological Answer: Synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Condensation of a diethoxypropyl precursor with a butenyl amine derivative under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or THF.
- Step 2 : Catalytic coupling using copper(I) bromide to stabilize intermediates, as seen in analogous amine syntheses .
- Step 3 : Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (gradient elution with ethyl acetate/hexane) . Key challenges include controlling regioselectivity in the alkene moiety and minimizing hydrolysis of the diethoxy group.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : H NMR to confirm alkene geometry (δ 5.2–5.8 ppm, coupling constants Hz) and diethoxy group integration (δ 1.2–1.4 ppm for CH) .
- HRMS (ESI) : Validate molecular ion peaks ([M+H]) with <2 ppm mass accuracy .
- IR spectroscopy : Detect amine N–H stretches (~3298 cm) and ether C–O–C vibrations (~1120 cm) . Cross-validate with elemental analysis for C, H, N content (±0.3% theoretical) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data for tertiary amine derivatives like this compound?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by observing signal coalescence at elevated temperatures .
- Computational modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction, particularly for the but-3-en-1-amine moiety .
Q. How can researchers investigate the reactivity of the diethoxypropyl group under acidic or oxidative conditions?
Methodological Answer: Design controlled experiments:
- Acidic hydrolysis : React the compound with HCl (1M) in THF/HO (1:1) at 60°C. Monitor diethoxy → carbonyl conversion via TLC and H NMR (disappearance of δ 1.2–1.4 ppm signals) .
- Oxidative cleavage : Treat with KMnO in acetone/HO to fragment the alkene. Analyze products via GC-MS for ketones or carboxylic acids .
- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates under varying pH and temperature conditions .
Q. What computational approaches predict the compound’s behavior in catalytic systems (e.g., organocatalysis)?
Methodological Answer:
- Molecular docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to assess potential as a chiral auxiliary .
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the diethoxypropyl and amine groups .
- MD simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to optimize reaction conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in academic labs?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile amines (boiling point ~200–250°C estimated) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (analogous to tertiary amines) .
- Spill management : Neutralize with dilute acetic acid (5% v/v) and adsorb with vermiculite .
- Waste disposal : Collect in halogen-free containers for incineration, adhering to ECHA guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for similar amine derivatives?
Methodological Answer:
- Meta-analysis : Compare datasets from PubChem, ECHA, and peer-reviewed journals to identify outliers .
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
- SAR studies : Correlate structural features (e.g., diethoxy vs. dimethylamino groups) with activity trends using QSAR models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
